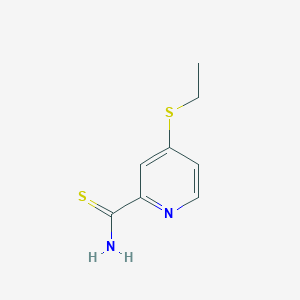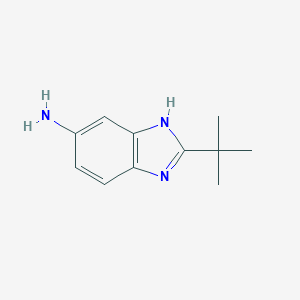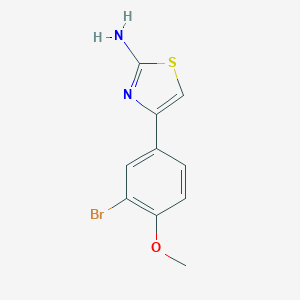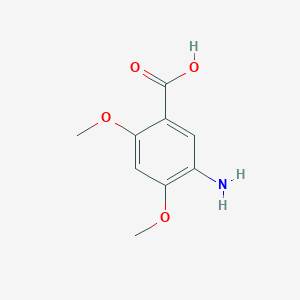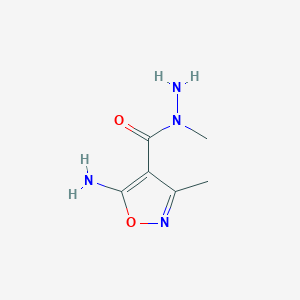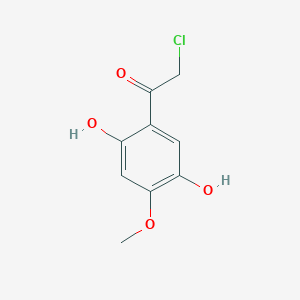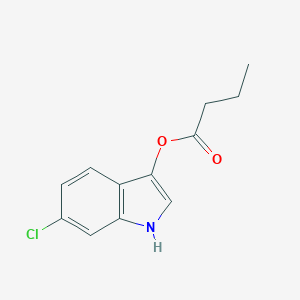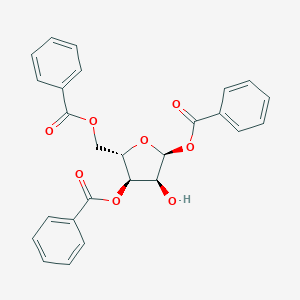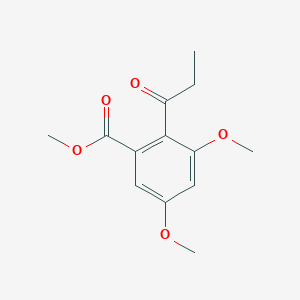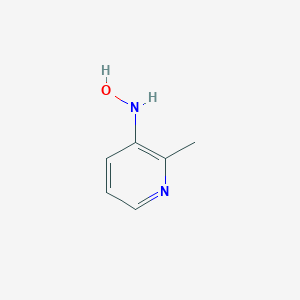
N-(2-Methylpyridin-3-yl)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Methylpyridin-3-yl)hydroxylamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of N-(2-Methylpyridin-3-yl)hydroxylamine is not fully understood, but studies suggest that it works by inhibiting the activity of enzymes that are involved in the growth and survival of cancer cells. This inhibition leads to the induction of apoptosis, which ultimately results in the death of cancer cells.
Biochemische Und Physiologische Effekte
N-(2-Methylpyridin-3-yl)hydroxylamine has been shown to have several biochemical and physiological effects. Studies have shown that it can induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and ultimately result in cell death. Additionally, this compound has been shown to inhibit the activity of several enzymes that are involved in the growth and survival of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using N-(2-Methylpyridin-3-yl)hydroxylamine in lab experiments is its high purity, which ensures reproducibility of results. Additionally, this compound is relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(2-Methylpyridin-3-yl)hydroxylamine. One potential direction is the development of new derivatives of this compound that can be used in the treatment of other diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields of scientific research.
Conclusion:
In conclusion, N-(2-Methylpyridin-3-yl)hydroxylamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further studies are needed to fully understand the potential of this compound and its derivatives in the treatment of diseases and other fields of scientific research.
Synthesemethoden
N-(2-Methylpyridin-3-yl)hydroxylamine is synthesized by reacting 2-methylpyridine-3-carboxylic acid with hydroxylamine hydrochloride in the presence of a coupling agent. The reaction yields N-(2-Methylpyridin-3-yl)hydroxylamine as a white solid with a purity of over 95%.
Wissenschaftliche Forschungsanwendungen
N-(2-Methylpyridin-3-yl)hydroxylamine has been studied extensively for its potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry, where it has been studied for its anti-cancer properties. Studies have shown that N-(2-Methylpyridin-3-yl)hydroxylamine can inhibit the growth of cancer cells by inducing apoptosis, a process that leads to programmed cell death.
Eigenschaften
CAS-Nummer |
180677-39-8 |
|---|---|
Produktname |
N-(2-Methylpyridin-3-yl)hydroxylamine |
Molekularformel |
C6H8N2O |
Molekulargewicht |
124.14 g/mol |
IUPAC-Name |
N-(2-methylpyridin-3-yl)hydroxylamine |
InChI |
InChI=1S/C6H8N2O/c1-5-6(8-9)3-2-4-7-5/h2-4,8-9H,1H3 |
InChI-Schlüssel |
NSTOORJIOBGQEN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=N1)NO |
Kanonische SMILES |
CC1=C(C=CC=N1)NO |
Synonyme |
3-Pyridinamine,N-hydroxy-2-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



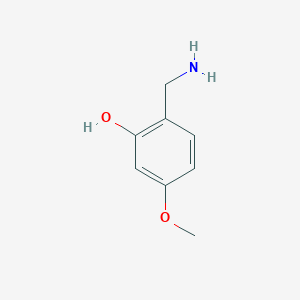

![2-([2-[(4-Chlorophenyl)sulfonyl]ethyl]thio)aniline](/img/structure/B70137.png)
![4-ethoxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol](/img/structure/B70138.png)
